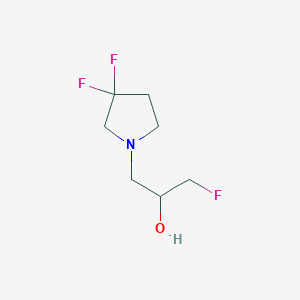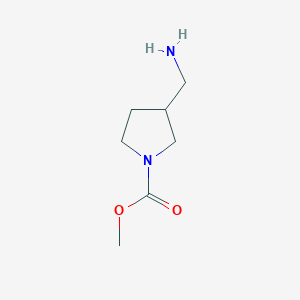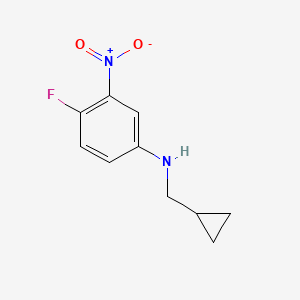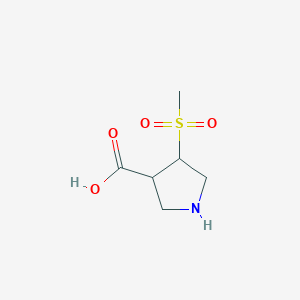
1-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropropan-2-ol is an organic compound that features a pyrrolidine ring substituted with fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropropan-2-ol typically involves the reaction of 3,3-difluoropyrrolidine with a fluorinated propanol derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium azide, potassium cyanide, polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Azides, nitriles.
Scientific Research Applications
1-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropropan-2-ol has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of metabolic disorders or as a component of drug delivery systems.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets, leading to modulation of their activity. The compound may also participate in various biochemical pathways, influencing cellular processes and physiological responses.
Comparison with Similar Compounds
1-(3,3-Difluoropyrrolidin-1-yl)-2-fluoropropan-2-ol: Similar structure but with a different fluorination pattern.
1-(3,3-Difluoropyrrolidin-1-yl)-3-chloropropan-2-ol: Chlorine substitution instead of fluorine.
1-(3,3-Difluoropyrrolidin-1-yl)-3-bromopropan-2-ol: Bromine substitution instead of fluorine.
Uniqueness: 1-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropropan-2-ol is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. The presence of multiple fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H12F3NO |
|---|---|
Molecular Weight |
183.17 g/mol |
IUPAC Name |
1-(3,3-difluoropyrrolidin-1-yl)-3-fluoropropan-2-ol |
InChI |
InChI=1S/C7H12F3NO/c8-3-6(12)4-11-2-1-7(9,10)5-11/h6,12H,1-5H2 |
InChI Key |
XBGKMPLFRZBVSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(F)F)CC(CF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5-Fluoropyridin-3-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13259249.png)
![{1-[2-Amino-1-(4-bromophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13259257.png)

![2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol](/img/structure/B13259279.png)


amine](/img/structure/B13259293.png)


![N-{2-[(2-phenylethyl)amino]ethyl}acetamide](/img/structure/B13259306.png)



![4,6-Dimethyl-2-[(piperidin-3-ylmethyl)sulfanyl]pyrimidine](/img/structure/B13259322.png)
